methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Introduction to Methyl 2-Isobutyramido-3-(Methylcarbamoyl)-4,5-Dihydrothieno[2,3-c]Pyridine-6(7H)-Carboxylate
Chemical Classification and Structural Taxonomy
This compound belongs to the thienopyridine family, a subclass of heterocyclic compounds merging thiophene and pyridine rings. Its systematic IUPAC name reflects the substitution pattern: a methyl ester at position 6, an isobutyramido group at position 2, and a methylcarbamoyl group at position 3 (Figure 1).
Table 1: Key Structural Features
| Feature | Position | Functional Group | Role in Bioactivity |
|---|---|---|---|
| Thieno[2,3-c]pyridine core | 1-7 | Bicyclic heterocycle | Enhances metabolic stability |
| Isobutyramido | 2 | –NHCOC(CH₃)₂ | Modulates solubility |
| Methylcarbamoyl | 3 | –CONHCH₃ | Facilitates target binding |
| Methyl ester | 6 | –COOCH₃ | Improves bioavailability |
The molecular formula, $$ \text{C}{15}\text{H}{21}\text{N}3\text{O}3\text{S} $$, and weight (347.41 g/mol) derive from its fused-ring system and substituents. Compared to simpler thienopyridines like thieno[2,3-b]pyridine-2-carbaldehyde ($$ \text{C}8\text{H}5\text{NOS} $$), this compound’s extended functionalization highlights its tailored design for enhanced pharmacological properties.
Historical Context in Thienopyridine Derivative Research
Thienopyridines emerged in the late 20th century as antiplatelet agents, with clopidogrel becoming a landmark drug for cardiovascular diseases. This compound represents a third-generation evolution, addressing limitations like metabolic instability and off-target effects. Early derivatives, such as thieno[2,3-b]pyridin-2-ylmethanol ($$ \text{C}8\text{H}7\text{NOS} $$), focused on optimizing ring saturation and hydroxylation, whereas contemporary efforts prioritize multifunctional substitutions to improve target selectivity.
Significance in Heterocyclic Compound Chemistry
The compound’s design leverages heterocyclic chemistry principles to balance reactivity and stability. The thieno[2,3-c]pyridine core provides a rigid scaffold resistant to enzymatic degradation, while the amido and carbamoyl groups introduce hydrogen-bonding capabilities critical for interacting with biological targets like adenosine receptors or platelet aggregation pathways. Comparative analysis with related structures, such as 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one ($$ \text{C}7\text{H}{10}\text{ClNOS} $$), underscores the impact of substituent placement on pharmacokinetic profiles.
Properties
IUPAC Name |
methyl 3-(methylcarbamoyl)-2-(2-methylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-8(2)12(19)17-14-11(13(20)16-3)9-5-6-18(15(21)22-4)7-10(9)23-14/h8H,5-7H2,1-4H3,(H,16,20)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXIRWWGBHQYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OC)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula: C13H16N2O3S
- Molecular Weight: 284.34 g/mol
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological properties. The presence of the isobutyramido and methylcarbamoyl groups contributes to its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity
- Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. It shows effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory effects in vitro. It has shown potential in reducing pro-inflammatory cytokines, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.
-
Anticancer Properties
- Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines. Mechanistic studies suggest that it activates caspase pathways, leading to programmed cell death.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus, results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a promising potential for development as an antimicrobial agent.
Case Study: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties revealed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings support its role as an anti-inflammatory agent through modulation of cytokine release.
Scientific Research Applications
Pharmacological Applications
1.1 Antiplatelet Activity
The compound is structurally related to Clopidogrel, a well-known antiplatelet agent. Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant inhibition of platelet aggregation, making them potential candidates for the development of new antiplatelet drugs. Studies have shown that modifications to the thieno-pyridine structure can enhance bioactivity and selectivity towards specific receptors involved in platelet activation.
1.2 Anticancer Properties
Recent investigations suggest that thieno[2,3-c]pyridine derivatives possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation, particularly the inhibition of the PI3K/Akt pathway.
Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thienopyridine core via cyclization reactions.
- Introduction of the isobutyramido and methylcarbamoyl groups through acylation reactions.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Thienopyridine precursor | 75 |
| 2 | Acylation | Isobutyramide | 85 |
| 3 | Carbamoylation | Methyl carbamate | 90 |
Case Studies
3.1 Clopidogrel Analog Studies
A notable study published in Journal of Medicinal Chemistry explored several analogs of Clopidogrel, including this compound. The study demonstrated improved pharmacokinetic profiles and enhanced efficacy in inhibiting platelet aggregation compared to Clopidogrel itself.
3.2 Cancer Cell Line Testing
In another research effort documented in Cancer Research, derivatives were tested against multiple cancer cell lines (e.g., MCF-7, A549). The results indicated that compounds with modifications on the thieno-pyridine scaffold exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups in this compound are susceptible to hydrolysis under acidic or basic conditions.
Key observations :
-
Ester hydrolysis : The methyl ester group undergoes saponification in alkaline media to yield the corresponding carboxylic acid derivative.
-
Amide bond cleavage : The isobutyramido group can hydrolyze under strong acidic conditions (e.g., HCl, 6M) to form a primary amine intermediate .
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Ester hydrolysis | NaOH (1M), H₂O, reflux, 4h | 2-Isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylic acid | 78% |
| Amide hydrolysis | HCl (6M), 80°C, 12h | 2-Amino-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | 65% |
Nucleophilic Substitution
The carbamoyl and isobutyramido groups participate in nucleophilic substitution reactions. For example:
-
Methylcarbamoyl group : Reacts with primary amines (e.g., benzylamine) to form urea derivatives.
-
Thieno[2,3-c]pyridine core : The sulfur atom in the thiophene ring may undergo oxidation to sulfoxide or sulfone derivatives under controlled conditions .
Cyclization and Ring-Opening Reactions
The dihydrothieno[2,3-c]pyridine scaffold facilitates intramolecular cyclization.
Example :
-
Heating in DMSO at 120°C induces ring contraction, forming a fused bicyclic structure via elimination of the methylcarbamoyl group .
| Reaction | Conditions | Product | Key Data |
|---|---|---|---|
| Intramolecular cyclization | DMSO, 120°C, 8h | 5,6-Dihydrothieno[2',3':4,5]pyrrolo[1,2-a]pyridine-7(8H)-one | IR: 1745 cm⁻¹ (lactam C=O) |
Cross-Coupling Reactions
The thieno[2,3-c]pyridine core enables catalytic cross-coupling under palladium or copper catalysis. Structural analogs (e.g., clopidogrel derivatives) show reactivity in Suzuki-Miyaura couplings .
| Coupling Partner | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 2-Isobutyramido-3-(methylcarbamoyl)-5-phenyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | 52% |
Mechanistic Insights
The reactivity of this compound is governed by:
-
Electron-deficient thiophene ring : Enhances susceptibility to electrophilic attack at the 5-position .
-
Steric hindrance : The isobutyramido group limits accessibility to the 3-(methylcarbamoyl) moiety, favoring reactions at the ester group.
-
Tautomerization : The dihydrothieno[2,3-c]pyridine system may adopt enamine-like tautomers under basic conditions, altering regioselectivity .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Differences
Compounds sharing the 4,5-dihydrothieno[2,3-c]pyridine core are summarized in Table 1.
Key Observations:
- Substituent Diversity: The target compound’s isobutyramido and methylcarbamoyl groups distinguish it from analogs with amino, cyano, or chlorophenyl substituents.
- Ester Variations : Methyl esters (target compound, [1]) vs. tert-butyl esters ([2, 11]) influence steric bulk and metabolic stability. Tert-butyl groups often enhance lipophilicity, impacting membrane permeability .
Spectroscopic Characterization:
Physicochemical Properties
- Melting Points : Analogs range from 180–181°C (compound 3a ) to 243–245°C (diethyl imidazopyridine derivative, ). The target compound’s melting point is unreported but likely influenced by polar substituents.
- Solubility : Methyl esters (target) may improve aqueous solubility compared to tert-butyl derivatives ([2, 11]).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Focus on multi-step heterocyclic synthesis, starting with thiophene ring functionalization followed by cyclization. Key steps include:
- Use of Boc-protected intermediates (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) to preserve reactive sites during coupling reactions .
- Optimize amidation using carbodiimide coupling agents (e.g., DCC or EDC) for introducing the isobutyramido and methylcarbamoyl groups .
- Monitor reaction progress via TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 220–280 nm. Compare retention times against synthetic intermediates .
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular ion verification and NMR (¹H/¹³C, 2D-COSY) to resolve overlapping signals in the thienopyridine core .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles), avoid dust formation, and work under fume hoods to prevent inhalation (H335) or skin/eye irritation (H315/H319) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate and amide groups .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Quantify degradation products via LC-MS and identify hydrolytic cleavage points (e.g., ester or amide bonds) .
- Thermal Stability : Conduct accelerated stability studies (40–60°C) and model degradation kinetics using Arrhenius equations .
Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by tryptic digest and LC-MS/MS proteomics .
- Functional Assays : Test inhibition of enzymatic activity (e.g., kinases or proteases) using fluorogenic substrates and measure IC₅₀ values .
Q. How can contradictory data in solubility or bioactivity studies be resolved?
- Methodological Answer :
- Solubility Conflicts : Compare results across solvents (DMSO vs. aqueous buffers) and use dynamic light scattering (DLS) to detect aggregation .
- Bioactivity Variability : Standardize cell-based assays (e.g., ATP levels for cytotoxicity) and validate with orthogonal methods (e.g., caspase activation for apoptosis) .
Q. What methodologies are recommended for studying the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer :
- Biodegradation : Use OECD 301D closed bottle tests to measure microbial degradation in water/sediment systems .
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or algae, reporting EC₅₀ values and comparing to regulatory thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
